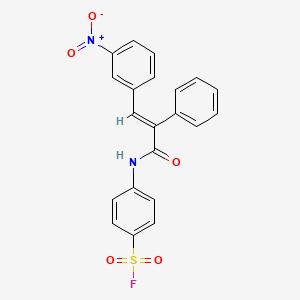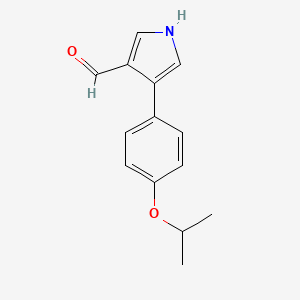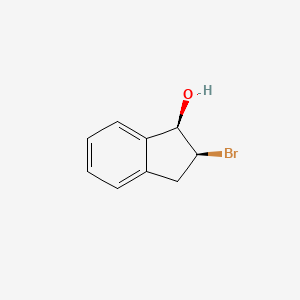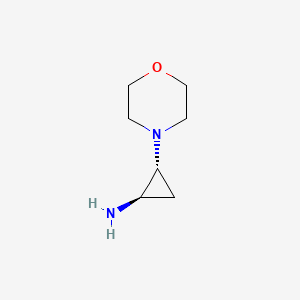
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyano group introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, ethanol.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.
Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.
Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.
Ethyl 5-cyano-2-nitrobenzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the cyano and nitro groups provide sites for further chemical modification.
Eigenschaften
Molekularformel |
C11H7F3N2O4 |
|---|---|
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3 |
InChI-Schlüssel |
HHLAZWWOIISFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)





![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)





